molecular formula C11H22N2O3S B2896549 Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate CAS No. 2248317-03-3

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate

Cat. No.: B2896549
CAS No.: 2248317-03-3
M. Wt: 262.37
InChI Key: YMPCTCKNOCGKGT-UHFFFAOYSA-N
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Description

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3S It is known for its unique structural features, which include a tert-butyl group, an imino-oxothian ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thian-4-yl derivative under controlled conditions. One common method includes the use of Boc-protected amino groups, where tert-butyl N-hydroxycarbamate is O-alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of palladium-catalyzed cross-coupling reactions and other advanced synthetic techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with modified functional groups .

Scientific Research Applications

Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-8-9-4-6-17(12,15)7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCTCKNOCGKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCS(=N)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248317-03-3
Record name tert-butyl N-[(1-imino-1-oxo-1lambda6-thian-4-yl)methyl]carbamate
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